molecular formula C8H3Br2NO2 B096341 5,6-Dibromoindoline-2,3-dione CAS No. 17826-05-0

5,6-Dibromoindoline-2,3-dione

Cat. No. B096341
CAS RN: 17826-05-0
M. Wt: 304.92 g/mol
InChI Key: BHIYOAMJNNOSLP-UHFFFAOYSA-N
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Description

5,6-Dibromoindoline-2,3-dione is a compound that is structurally related to various isoindoline derivatives, which have been studied for their interesting biological activities and potential use in pharmacokinetics and pharmacodynamics. Although the provided papers do not directly discuss 5,6-Dibromoindoline-2,3-dione, they do provide insights into similar compounds that can help infer the properties and behaviors of 5,6-Dibromoindoline-2,3-dione.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of suitable precursors under reflux conditions, followed by crystallization. For example, the synthesis of 5-bromo-2-ethylisoindoline-1,3-dione involved refluxing a mixture of 5-bromoisobenzofuran-1,3-dione, ethaneamine solution, and triethylamine in toluene, followed by natural evaporation to yield colorless single crystals suitable for X-ray analysis . This suggests that a similar approach could be used for synthesizing 5,6-Dibromoindoline-2,3-dione, with appropriate adjustments to the starting materials.

Molecular Structure Analysis

The molecular structure of isoindoline derivatives is characterized by planar molecules that can form dimers through hydrogen bonding. For instance, 4,5-Dibromophthalimide forms centrosymmetric dimers linked by both N-H...O and C-H...O hydrogen bonds . This indicates that 5,6-Dibromoindoline-2,3-dione may also exhibit similar dimerization behavior, which could be confirmed through crystallographic studies.

Chemical Reactions Analysis

Isoindoline derivatives can interact with biological molecules, as evidenced by the study of 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione's binding to bovine serum albumin (BSA). The binding was characterized by static quenching of BSA's intrinsic fluorescence and was found to be spontaneous and enthalpy-driven . This suggests that 5,6-Dibromoindoline-2,3-dione could potentially undergo similar interactions with proteins, which could be relevant for its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoline derivatives can be deduced from their crystal structures and interaction studies. The crystal structure of 5-bromo-2-ethylisoindoline-1,3-dione revealed weak C-H...O hydrogen bonds stabilizing the structure . The interaction of isoindoline derivatives with proteins can lead to alterations in the protein's secondary structure, as seen in the case of BSA . These findings can be extrapolated to suggest that 5,6-Dibromoindoline-2,3-dione may have similar stabilizing hydrogen bonds in its crystal structure and could induce changes in protein conformation upon binding.

Scientific Research Applications

Synthesis and Optical Properties

Compounds structurally related to 5,6-Dibromoindoline-2,3-dione, such as diketopyrrolopyrroles (DPPs), have been extensively studied for their synthesis, reactivity, and optical properties. These compounds exhibit remarkable utility spanning high-quality pigments to fluorescence imaging due to their outstanding stability and near-unity fluorescence quantum yield. The research on DPPs suggests potential applications of 5,6-Dibromoindoline-2,3-dione in developing advanced materials for electronic and photonic devices (Grzybowski & Gryko, 2015).

Antioxidant Activity Detection

Another relevant application comes from the broader field of detecting antioxidant activity, where various assays are employed to evaluate the scavenging capacity of compounds. While 5,6-Dibromoindoline-2,3-dione itself is not mentioned, the methodologies used for assessing antioxidant properties of compounds could be applicable to it, provided it possesses antioxidant activity (Munteanu & Apetrei, 2021).

Environmental Impact and Remediation

Research into halogenated carbazoles, closely related to halogenated indoline dyes, sheds light on the environmental fate of such compounds. 5,6-Dibromoindoline-2,3-dione, by analogy, could have implications in environmental science, particularly concerning its persistence, potential toxicity, and the pathways through which it may be degraded or remediated in natural settings (Parette et al., 2015).

Pharmacological Interests

In the pharmacological domain, the study of N-sulfonylamino azinones showcases the significance of structural moieties similar to 5,6-Dibromoindoline-2,3-dione for developing compounds with diuretic, antihypertensive, and anticancer activities. Such research underlines the potential medical relevance of 5,6-Dibromoindoline-2,3-dione in designing new therapeutic agents (Elgemeie et al., 2019).

Safety And Hazards

The safety information for 5,6-Dibromoindoline-2,3-dione includes precautionary statements such as P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Future Directions

The development of the chemistry of 5-bromo-isatin, a related compound, has led to the synthesis of new heterocyclic systems . This suggests potential future directions for the study and application of 5,6-Dibromoindoline-2,3-dione.

properties

IUPAC Name

5,6-dibromo-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2NO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIYOAMJNNOSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496029
Record name 5,6-Dibromo-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dibromoindoline-2,3-dione

CAS RN

17826-05-0
Record name 5,6-Dibromoisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17826-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dibromo-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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